molecular formula C21H22N2O3S B346582 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine CAS No. 325812-77-9

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine

Cat. No.: B346582
CAS No.: 325812-77-9
M. Wt: 382.5g/mol
InChI Key: VLRORJPOVRTQCX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a naphthylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable methoxy-substituted aryl halide reacts with the piperazine ring.

    Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group is typically introduced through sulfonylation reactions, where a naphthylsulfonyl chloride reacts with the piperazine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Desulfonylated derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxyphenyl and naphthylsulfonyl groups can influence the compound’s affinity and specificity for these targets, affecting downstream signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-4-(1-naphthyl)piperazine: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(2-Methoxyphenyl)-4-(1-benzenesulfonyl)piperazine: Contains a benzenesulfonyl group instead of a naphthylsulfonyl group, leading to variations in biological activity and chemical behavior.

Uniqueness

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine is unique due to the combination of the methoxyphenyl and naphthylsulfonyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-naphthalen-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-20-11-5-4-10-19(20)22-13-15-23(16-14-22)27(24,25)21-12-6-8-17-7-2-3-9-18(17)21/h2-12H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRORJPOVRTQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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